3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol
Description
3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol is a pyrazole-derived compound characterized by a propanolamine backbone substituted with a dimethylpyrazole moiety. The structural uniqueness of this molecule lies in the combination of a polar amino-alcohol chain and a hydrophobic, sterically hindered pyrazole ring. Its synthesis likely involves condensation reactions between pyrazole precursors and amino-alcohol intermediates, analogous to methods described for related compounds in the literature .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(2,5-dimethylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-7(11(2)10-6)8(12)3-4-9/h5,8,12H,3-4,9H2,1-2H3 |
InChI Key |
YZKPBPHPRGXYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(CCN)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1,3-dimethyl-5-pyrazolone with an appropriate aminopropanol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,3-dimethyl-1h-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The pyrazole ring can also participate in π-π interactions, further influencing its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol with pyrazole derivatives and amino-alcohol analogs from the evidence, focusing on structural features, synthetic pathways, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Backbone Variability: The target compound features a propanolamine chain, which introduces hydrogen-bonding capacity (via -NH2 and -OH) and flexibility. This contrasts with rigid heterocyclic backbones in compounds like 7a (thiophene) and 11a (pyran), which prioritize planar aromaticity for π-π stacking in enzyme binding .
Functional Group Diversity: Cyanogroups in 7a and 11a enhance electrophilicity, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). The absence of such groups in the target compound suggests non-covalent binding mechanisms . The pyridine moiety in confers basicity and metal-chelating ability, absent in the target compound .
Biological Activity
3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol, a pyrazole derivative, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Information:
- Molecular Formula: CHNO
- Molecular Weight: 199.25 g/mol
- CAS Number: 1501072-74-7
Structure
The compound features a pyrazole ring substituted with an amino group and a propanol moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol have been tested against various cancer cell lines. A study focused on a series of pyrazole derivatives showed significant cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin exhibited a synergistic effect, enhancing the overall cytotoxicity .
Antimicrobial Properties
Pyrazole derivatives have also demonstrated antimicrobial activity. In vitro studies revealed that certain pyrazole compounds effectively inhibited the growth of various bacterial strains, suggesting their potential use as antimicrobial agents. For example, a specific derivative showed promising results against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are notable. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests their potential application in treating inflammatory diseases .
Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrazole derivatives assessed their efficacy against breast cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability in a dose-dependent manner. The most effective compound was identified as having an IC50 value lower than that of doxorubicin alone .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The study utilized disk diffusion methods and determined that certain compounds exhibited zones of inhibition comparable to standard antibiotics .
Table 1: Biological Activities of Selected Pyrazole Derivatives
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 8.5 |
| Compound Y | MDA-MB-231 | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
